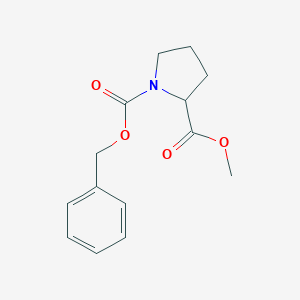

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYEDXWEDWCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate"

An In-depth Technical Guide to the Synthesis of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key chiral building block and proline derivative used extensively in peptide synthesis and drug development.[1][2] This document delves into the prevalent synthetic strategies, focusing on the protection and esterification of L-proline. It offers detailed, field-proven experimental protocols, mechanistic insights, and robust analytical methods for characterization. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, aiming to provide both the theoretical underpinnings and practical steps necessary for the successful synthesis and validation of this important compound.

Introduction and Significance

This compound, also commonly known as N-Benzyloxycarbonyl-L-proline methyl ester (Cbz-Pro-OMe), is a derivative of the amino acid L-proline.[3][4][5] The strategic placement of a benzyloxycarbonyl (Cbz) group on the nitrogen and a methyl ester on the carboxylic acid functionality makes it a versatile intermediate. The Cbz group serves as a crucial protecting group in peptide synthesis, preventing the proline nitrogen from participating in unwanted side reactions during peptide bond formation, while being readily removable under specific conditions. The methyl ester protects the carboxylic acid, allowing for selective reactions at other sites of a larger molecule. Its defined stereochemistry, derived from the natural L-proline, makes it an invaluable chiral synthon for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.[2]

Core Synthetic Strategies: A Mechanistic Perspective

The most reliable and widely adopted method for synthesizing this compound is a two-step process commencing from the readily available and chiral starting material, L-proline. This approach is favored for its high yields, scalability, and preservation of stereochemical integrity.

Workflow: Two-Step Synthesis from L-Proline

The overall process involves two fundamental organic transformations: N-protection followed by O-esterification.

Caption: Mechanism of N-protection via nucleophilic acyl substitution.

Step 2: Methyl Esterification of N-Cbz-L-Proline

With the amine protected, the carboxylic acid group is converted to a methyl ester. The choice of esterification method depends on the desired scale, available reagents, and tolerance for reaction conditions.

Common Methodologies:

-

Fischer-Speier Esterification (Acid-Catalyzed): This is a classic, equilibrium-driven process. The N-Cbz-L-proline is dissolved in excess methanol, which acts as both solvent and reagent, with a catalytic amount of a strong acid (e.g., H₂SO₄, HCl). The reaction is often driven to completion by removing the water byproduct or using a large excess of methanol.

-

With Thionyl Chloride (SOCl₂): A highly effective, non-equilibrium method. Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate. Subsequent addition of methanol rapidly and irreversibly forms the ester. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying workup.

-

Carbodiimide-Mediated Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, making it susceptible to nucleophilic attack by methanol. [6]This is a very mild method, often used in peptide synthesis, but requires removal of the dicyclohexylurea (DCU) byproduct.

-

Alkylative Esterification: The carboxylic acid is first deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkylating agent like methyl iodide (CH₃I) or a sulfate from dimethyl sulfate.

Validated Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and high yield.

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-proline (Cbz-L-Proline)

| Parameter | Value |

| Starting Material | L-Proline |

| Key Reagents | Benzyl Chloroformate, Sodium Bicarbonate |

| Solvent | Water, Diethyl Ether (for extraction) |

| Reaction Temp. | 0-5 °C |

| Typical Yield | 90-95% |

Step-by-Step Methodology:

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-proline (1.0 eq) and sodium bicarbonate (2.2 eq) in water. Cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing of the biphasic system.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of L-proline.

-

Workup (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification: Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with cold 2M HCl. The product, N-Cbz-L-proline, will precipitate as a white solid or oil.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which can be recrystallized if necessary. [7]

Protocol 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | N-Cbz-L-Proline |

| Key Reagents | Thionyl Chloride (SOCl₂), Methanol (Anhydrous) |

| Solvent | Methanol (Anhydrous) |

| Reaction Temp. | 0 °C to Reflux |

| Typical Yield | 85-95% |

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol. Cool the flask to 0 °C in an ice-salt bath.

-

Acyl Chloride Formation: Slowly add thionyl chloride (1.5 eq) dropwise to the cold methanol. This exothermic reaction forms methyl chloroformate and HCl in situ.

-

Substrate Addition: Once the addition is complete and the solution has stirred for 15 minutes, add N-Cbz-L-proline (1.0 eq) portion-wise, ensuring the temperature remains low.

-

Reaction: After the addition, remove the cooling bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure title compound as a colorless oil.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Technique | Expected Result for this compound |

| ¹H NMR | Complex multiplet signals for pyrrolidine ring protons (~1.8-2.3 ppm and ~3.4-3.6 ppm), a characteristic multiplet for the α-proton (~4.3-4.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), a singlet for the benzylic protons (~5.1 ppm), and aromatic protons (~7.3 ppm). |

| ¹³C NMR | Signals for the ester and carbamate carbonyls (~173 ppm and ~155 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), α-carbon (~59 ppm), methyl ester carbon (~52 ppm), and pyrrolidine ring carbons. [8] |

| Mass Spec. (ESI+) | Expected [M+H]⁺ peak at m/z 264.12. |

| FT-IR (neat) | Strong C=O stretching frequencies for the carbamate (~1700 cm⁻¹) and the ester (~1745 cm⁻¹). |

| Optical Rotation | A specific optical rotation value ([α]D) consistent with the L-enantiomer confirms retention of stereochemistry. |

Alternative Synthetic Pathways

While the two-step proline modification is standard, other advanced strategies can be envisioned for constructing the pyrrolidine ring system itself.

-

Intramolecular Cyclization (Dieckmann Condensation): A powerful strategy for forming 5-membered rings is the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a strong base. [9][10][11][12]A potential starting material could be an N-Cbz protected derivative of diethyl 2-aminoadipate. The base would facilitate the formation of a β-keto ester, which would then require further reduction and decarboxylation steps to arrive at the desired pyrrolidine scaffold. Patents have described the cyclization of related pentanedioate derivatives to form the pyrrolidine ring. [13][14]

Caption: Conceptual workflow for a Dieckmann condensation approach.

Conclusion

The synthesis of this compound is a well-established and robust process, primarily achieved through the sequential N-protection and esterification of L-proline. This guide has detailed the chemical logic behind the chosen synthetic routes and provided validated, step-by-step protocols for its successful preparation. The causality behind experimental choices, from the selection of the Cbz protecting group to the various methods of esterification, has been explained to provide a deeper understanding for the practicing chemist. Adherence to the described protocols and analytical validation methods will ensure the generation of high-purity material suitable for demanding applications in research and development.

References

- Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin.

- Organic Syntheses Procedure. Organic Syntheses.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.

- Synthesis of L-proline, methyl ester. PrepChem.com.

- L-Proline-catalyzed α-amination of ketones. ResearchGate.

- Amino Acid Synthesis from Nitromalonic Ester. II. Synthesis of Proline and Glutamic-γ-semialdehyde. Bulletin of the Chemical Society of Japan.

- Dieckmann condensation. Wikipedia.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

- Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. Thieme Connect.

- Supporting Information Biomimetic design results in a potent allosteric inhibitor of dihydrodipicolinate synthase from Campyloba. Nature.

- Dieckmann Condensation. Organic Chemistry Portal.

- Dieckmann Condensation. SynArchive.

- Organic Syntheses Procedure. Organic Syntheses.

- (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. PubChem.

- Dieckmann Condensation. Chemistry LibreTexts.

- Preparation method of N-carbobenzoxy-L-prolinamide. Google Patents.

- Synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science.

- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing).

- This compound. PubChem.

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.

- Synthesis of a) N-Benzyl-2-pyrrolidone. PrepChem.com.

- (s)-5-pyrrolidin-2-yl-1h-tetrazole. Organic Syntheses.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI.

- Synthesis of (a) Dimethyl α-methoxyadipate. PrepChem.com.

- This compound. African Rock Art.

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate.

- Methods for converting cysteine to dehydroalanine on peptides and proteins. University of Oxford.

- A General Synthesis of Bis-indolylpiperazine-2,5-diones. PubMed Central.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5211-23-4|(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 14. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Introduction: A Versatile Chiral Building Block

1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a derivative of the amino acid proline, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the orthogonal protecting groups—a benzyloxycarbonyl (Cbz or Z) group on the nitrogen and a methyl ester on the C-2 carboxyl—makes it a versatile intermediate for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. The stereochemistry at the C-2 position is crucial for its application in asymmetric synthesis, where it can serve as a chiral template to induce stereoselectivity in subsequent reactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthetic strategies, design appropriate analytical methods, and predict its behavior in various chemical and biological environments. This document synthesizes available data with field-proven insights into the experimental determination of these critical parameters.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are a combination of computed data from reliable databases and experimental data for closely related analogs, providing a robust profile for this compound.

| Property | Value / Description | Source |

| Chemical Formula | C₁₄H₁₇NO₄ | PubChem[1][2] |

| Molecular Weight | 263.29 g/mol | PubChem[1][2] |

| Physical State | Colorless to light yellow liquid | ChemicalBook[3] |

| Melting Point | Below room temperature (as a liquid); for the related N-Cbz-D-proline: 74.0 to 78.0 °C | ChemicalBook, TCI[3] |

| Boiling Point | Predicted: 375.0 ± 42.0 °C at 760 mmHg | ChemicalBook[3] |

| Density | 1.175 g/mL at 25 °C (for the (S)-enantiomer) | ChemicalBook[3] |

| logP (Octanol/Water) | Computed (XLogP3): 1.7 | PubChem[1][2] |

| pKa | Predicted for N-benzyloxycarbonyl-L-proline: 3.99 ± 0.20 | ChemicalBook[4] |

Structural Elucidation and Spectroscopic Data

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. While publicly available spectra for this specific compound are limited, data for its enantiomers and closely related structures provide a strong basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all key structural motifs. The aromatic protons of the benzyl group will appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene protons (CH₂) will likely appear as a singlet or a pair of doublets around δ 5.1-5.2 ppm. The methoxy protons of the methyl ester will be a sharp singlet around δ 3.7 ppm. The protons on the pyrrolidine ring will exhibit more complex splitting patterns in the aliphatic region (δ 1.8-4.5 ppm), with their exact chemical shifts and coupling constants being highly dependent on the ring conformation. The C-2 proton, being adjacent to both the nitrogen and the carbonyl group, is expected to be in the range of δ 4.3-4.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms. The carbonyl carbons of the carbamate and the ester will be in the downfield region (δ 155-175 ppm). The aromatic carbons will appear between δ 127-137 ppm. The benzylic carbon will be around δ 67 ppm, and the methoxy carbon around δ 52 ppm. The carbons of the pyrrolidine ring will resonate in the aliphatic region (δ 22-60 ppm).

Spectra for the (R)-enantiomer are available from Sigma-Aldrich through SpectraBase, providing a definitive reference for structural confirmation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups of the carbamate and the ester, typically in the range of 1680-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 263.29. Common fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) and the methoxycarbonyl group (m/z = 59).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following sections detail standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound.

Melting and Boiling Point Determination

Given that the compound is a liquid at room temperature, the determination of its boiling point is more relevant than its melting point.

Protocol for Boiling Point Determination by Ebulliometry:

-

Apparatus Setup: Assemble a standard ebulliometer, which includes a boiling flask, a condenser, and a calibrated thermometer or thermocouple.

-

Sample Preparation: Place a small, accurately measured volume of the compound into the boiling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous boiling. This temperature is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), apply a pressure correction using the Clausius-Clapeyron relation or a standard nomograph to determine the normal boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its handling, purification, and formulation.

Protocol for Quantitative Solubility Determination (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, dichloromethane, ethyl acetate, and hexane.

-

Sample Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for any undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Qualitative assessments suggest that related N-Cbz-proline derivatives are soluble in polar organic solvents like methanol.[4]

Caption: Shake-Flask Method for Solubility.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Protocol for logP Determination by HPLC:

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values that span the expected logP of the analyte.

-

Retention Time Measurement: Measure the retention time (t_R) for each standard and for the analyte. Also, measure the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k') versus the known logP values for the standard compounds. A linear relationship should be observed.

-

Determine logP of Analyte: From the retention time of this compound, calculate its log(k') and use the calibration curve to determine its logP value.

Caption: HPLC Method for logP Determination.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol for pKa Determination by Potentiometric Titration:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water-methanol) to a known concentration.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. For more complex systems, derivative plots (dpH/dV) can be used to accurately locate the equivalence point.

Stability and Storage

Pyrrolidine derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways often involve hydrolysis of the ester or carbamate groups, particularly under strong acidic or basic conditions. Oxidation of the pyrrolidine nitrogen is also a potential degradation route.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Container: Keep in a tightly sealed, light-resistant container to prevent degradation from moisture and light.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize the stability profile and identify potential degradation products.

Conclusion

This compound is a valuable chiral intermediate whose utility is underpinned by its distinct physicochemical properties. This guide has provided a comprehensive overview of these properties, synthesizing computed data with established experimental protocols for their accurate determination. By following the detailed methodologies outlined herein, researchers and drug development professionals can ensure the reliable characterization and effective application of this compound in their synthetic and medicinal chemistry endeavors. The provided frameworks for experimental validation are crucial for generating the robust data required for regulatory submissions and for advancing our understanding of this important chemical entity.

References

- PubChem. (R)

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]

- SpectraBase. N-Benzyloxycarbonyl-proline. [Link]

- PubChem.

- PubChem. 1-N-Cbz-pyrrolidine-3-carboxylic acid. [Link]

- Sanda, F., et al. Electronic Supplementary Information for "RAFT Polymerization of N-Acryloyl-L-proline Methyl Ester". The Royal Society of Chemistry. [Link]

- ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. [Link]

- ResearchGate. Experimental lipophilicity scale for coded and noncoded amino acid residues. [Link]

- PubMed. Proline Conformations in Linear Peptides. Structure Determination of the Methyl Ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe). [Link]

- PubChemLite. (s)

- SpectraBase. N-METHYLPROLINE-METHYLESTER - Optional[13C NMR] - Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemsrc. CAS#:192214-06-5 | (R)-1-N-Cbz-Pyrrolidine-3-carboxylic acid. [Link]

- PubChem. Benzyloxycarbonyl-L-proline. [Link]

- ResearchGate. Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. [Link]

- Green Chemistry (RSC Publishing).

- ResearchGate. Measurement and Correlation of trans -4-Hydroxy- l -proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System. [Link]

- ResearchGate.

- ResearchGate. Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. [Link]

Sources

- 1. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-CARBOBENZYLOXY-L-PROLINE METHYL ESTER | 5211-23-4 [chemicalbook.com]

- 4. N-Benzyloxycarbonyl-L-proline CAS#: 1148-11-4 [m.chemicalbook.com]

"1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate CAS number"

An In-Depth Technical Guide to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Introduction

This compound, identified by the CAS Number 108645-62-1 , is a key organic molecule belonging to the family of proline derivatives.[1][2][3] Structurally, it is the methyl ester of N-benzyloxycarbonyl (Cbz) protected proline. This compound serves as a pivotal building block in synthetic organic chemistry and is of particular interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds, and the specific functionalization of this molecule—with a readily removable N-protecting group and a modifiable ester—makes it a versatile intermediate for constructing more complex molecular architectures.[4]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol, its strategic applications in drug discovery, and a standard experimental workflow for its use.

Part 1: Physicochemical and Structural Characteristics

The utility of any chemical intermediate is fundamentally tied to its physical and chemical properties. These characteristics dictate storage conditions, reaction parameters, and analytical methods.

Structural Features: The molecule's structure consists of three primary components:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides a rigid, three-dimensional scaffold. This non-planar ring structure is valuable for exploring conformational space in drug design.[4]

-

N-Benzyloxycarbonyl (Cbz) Group: A carbamate protecting group attached to the pyrrolidine nitrogen. The Cbz group is stable under a wide range of reaction conditions but can be selectively and cleanly removed, typically via catalytic hydrogenolysis, making it ideal for multi-step syntheses.

-

Methyl Ester: Located at the C2 position of the pyrrolidine ring, this group protects the carboxylic acid. It can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid, enabling further modifications such as amide bond formation.

The compound exists as a racemate, though its chiral counterparts, (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and the (S)-isomer (CAS No. 5211-23-4), are also utilized when stereospecificity is required.[5][6]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 108645-62-1 | [1][3] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][5] |

| Molecular Weight | 263.29 g/mol | [1][2][5] |

| Appearance | Colorless oil | |

| Boiling Point (Predicted) | 375.0 ± 42.0 °C at 760 Torr | |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ at 20 °C | |

| Storage Conditions | Sealed in a dry environment, refrigerated (2 to 8 °C) |

Part 2: Synthesis and Reaction Chemistry

The synthesis of this compound is a standard procedure in peptide and heterocyclic chemistry, typically involving the N-protection of a proline methyl ester precursor.

Experimental Protocol: Synthesis via N-Benzyloxycarbonylation

This protocol describes the synthesis from DL-Proline methyl ester hydrochloride. The causality is clear: the free amine of the proline ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A weak base is required to neutralize the HCl generated during the reaction and the starting material's hydrochloride salt.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-Proline methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Base Addition: Slowly add a mild organic base, such as triethylamine (2.2 eq.), to the cooled solution. The base neutralizes the hydrochloride salt to free the amine for reaction and subsequently neutralizes the HCl byproduct.

-

Addition of Protecting Group: While maintaining the temperature at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.05 eq.) dropwise to the stirring solution. A slow addition rate prevents a rapid temperature increase.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted base, acidic impurities, and water-soluble components.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The pyrrolidine scaffold is a cornerstone in modern drug discovery, found in drugs targeting a vast array of diseases, including cancer, central nervous system disorders, and diabetes.[4]

Strategic Importance as a Building Block: This compound offers two orthogonal sites for chemical modification, making it a powerful tool for building molecular diversity.

-

N-Terminus Modification: The Cbz group can be selectively cleaved via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This unmasks the secondary amine, allowing for the introduction of new substituents or for its incorporation into a larger peptide chain. This process is exceptionally clean, yielding toluene and carbon dioxide as byproducts.

-

C-Terminus Modification: The methyl ester can be hydrolyzed to a carboxylic acid. This free acid is a handle for various coupling reactions, most commonly amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).

This dual functionality allows for the systematic and controlled synthesis of complex molecules, including peptidomimetics, enzyme inhibitors, and novel heterocyclic systems.

Visualization: Role as a Synthetic Intermediate

Caption: Orthogonal deprotection strategies for downstream synthesis.

Part 4: Experimental Protocols - A Case Study

To illustrate the utility of this compound, the following protocol details the selective deprotection of the Cbz group, a common subsequent step in a synthetic sequence.

Protocol: Catalytic Hydrogenolysis for Cbz-Group Removal

This protocol is self-validating as the reaction's endpoint is easily determined by the cessation of hydrogen uptake and confirmed by analytical techniques like TLC or LC-MS.

Step-by-Step Methodology:

-

Setup: To a heavy-walled reaction vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq.) and a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight) to the solution. The catalyst should be handled in an inert atmosphere if possible, as it can be pyrophoric.

-

Inerting: Seal the vessel and purge the atmosphere with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel, typically to a pressure of 30-50 psi.

-

Reaction: Agitate the mixture vigorously (e.g., using a Parr shaker) at room temperature. The reaction is monitored by observing the drop in hydrogen pressure as it is consumed.

-

Monitoring: After hydrogen uptake ceases (typically 2-6 hours), the reaction is checked for completion by TLC or LC-MS to confirm the absence of the starting material.

-

Filtration: Carefully vent the reaction vessel and purge again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely in the air. It should be quenched with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, Methyl 2-pyrrolidinecarboxylate, which can often be used in the next step without further purification.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular tool. Its stable yet selectively cleavable protecting groups, combined with the privileged pyrrolidine core, make it an indispensable asset for chemists aiming to synthesize novel compounds with potential therapeutic applications. The robust and well-understood chemistry associated with this molecule ensures its continued relevance and widespread use in the demanding fields of pharmaceutical research and development.

References

- Title: 1-benzyl 2-methyl 2-(3'-hydroxypropyl)pyrrolidine-1,2-dicarboxylate - LookChem Source: LookChem URL:[Link]

- Title: (R)

- Title: this compound | C14H17NO4 | CID 3387867 - PubChem Source: PubChem, National Center for Biotechnology Inform

- Title: 108645-62-1 | this compound - African Rock Art Source: African Rock Art URL:[Link]

- Title: EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents Source: Google Patents URL

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]

Sources

- 1. This compound | 108645-62-1 [m.chemicalbook.com]

- 2. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 108645-62-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5211-23-4|(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Proline-Derived Chiral Building Block

This guide provides an in-depth technical overview of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a versatile proline derivative essential for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document explores its synthesis, characterization, and strategic applications, emphasizing the chemical principles that underpin its utility as a chiral building block.

Introduction: The Strategic Importance of Proline Derivatives

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptides and proteins. This inherent rigidity has made proline and its derivatives invaluable tools in medicinal chemistry and organic synthesis. By modifying the proline scaffold, chemists can fine-tune steric and electronic properties to direct the stereochemical outcome of reactions or to create novel pharmacophores.

This compound, commonly known as N-Cbz-L-proline methyl ester, is a cornerstone of this class of compounds. The presence of the benzyloxycarbonyl (Cbz or Z) group on the nitrogen and the methyl ester at the C-2 carboxylate transforms the simple amino acid into a lipophilic, readily purifiable, and synthetically versatile intermediate. The Cbz group provides robust protection under a wide range of conditions, yet it is easily removed by catalytic hydrogenation, offering a clean and efficient deprotection strategy. This guide will delve into the practical synthesis and application of this key chiral synthon.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | Colorless to pale yellow oil/liquid | [Various commercial suppliers] |

| CAS Number | 108645-62-1 (DL-form) | [1] |

| 5211-23-4 ((S)-form) | ||

| 182210-00-0 ((R)-form) | [2] | |

| Predicted Boiling Point | 375.0 ± 42.0 °C at 760 Torr | [Various commercial suppliers] |

| Predicted Density | 1.220 ± 0.06 g/cm³ | [Various commercial suppliers] |

Spectroscopic Characterization

¹³C NMR Spectrum of (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate:

-

Source: Sigma-Aldrich, as reported in PubChem.[2]

-

Interpretation: The spectrum would be expected to show distinct signals for the 14 carbon atoms, including the carbonyls of the ester and carbamate, the aromatic carbons of the benzyl group, the methoxy carbon, and the aliphatic carbons of the pyrrolidine ring.

¹H NMR Spectrum of the related (S)-1-Benzyl 2-Methyl 4-Oxopyrrolidine-1,2-Dicarboxylate:

-

Source: ChemicalBook.[3]

-

Relevance: While not the exact compound, the proton signals for the benzyl group and the methyl ester would be expected in similar regions. The pyrrolidine ring protons would, however, show different splitting patterns due to the absence of the C4-oxo group in the title compound. A typical ¹H NMR spectrum of this compound would show signals for the aromatic protons (around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the pyrrolidine ring protons (in the range of 1.8-4.5 ppm), and the methyl ester singlet (around 3.7 ppm).

Synthesis of this compound

The synthesis of this compound is a robust, two-step process starting from the readily available and inexpensive L-proline. This pathway is a staple in many academic and industrial laboratories.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol integrates established chemical principles for N-protection and esterification, providing a reliable method for the synthesis of the title compound.

Part A: Synthesis of N-Benzyloxycarbonyl-L-proline (N-Cbz-L-proline)

This step employs the classic Schotten-Baumann reaction conditions for the protection of the secondary amine of proline.

-

Dissolution: Dissolve L-proline (1.0 eq) in an aqueous solution of sodium bicarbonate (2.2 eq) with gentle stirring until a clear solution is obtained. The use of a base is crucial to neutralize the in-situ generated HCl and to deprotonate the proline amine for nucleophilic attack.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is to control the exothermicity of the reaction and to minimize side reactions.

-

Addition of Protecting Group: Add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to a pH of approximately 2 with cold 1N HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline, typically as a white solid or a viscous oil.

-

Part B: Synthesis of this compound

This step involves the Fischer esterification of the N-protected proline.

-

Setup: Dissolve N-Cbz-L-proline (1.0 eq) from Part A in anhydrous methanol. The use of anhydrous solvent is critical to drive the equilibrium towards the ester product.

-

Catalyst: Cool the solution to 0 °C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (1.1-1.2 eq for a non-catalytic approach). The acid protonates the carbonyl oxygen, making it more electrophilic.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound as an oil.

Applications in Asymmetric Synthesis: A Chiral Scaffold for Diastereoselective Reactions

The primary utility of this compound lies in its application as a chiral precursor for the synthesis of α-substituted proline derivatives. The rigid pyrrolidine ring and the defined stereocenter at C-2 allow for stereocontrolled functionalization at the adjacent C-2 position via enolate chemistry.

Diastereoselective Alkylation: The Causality of Stereocontrol

The C-2 proton of the pyrrolidine ring is acidic and can be deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a chiral enolate. The subsequent alkylation of this enolate with an electrophile (e.g., an alkyl halide) proceeds with a degree of diastereoselectivity that is influenced by several factors.

Caption: Workflow for diastereoselective alkylation and influencing factors.

-

Role of the N-Protecting Group (Cbz): The bulky Cbz group plays a crucial role in shielding one face of the planar enolate intermediate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, thereby favoring the formation of one diastereomer over the other.[4]

-

Nature of the Ester and Electrophile: The size and nature of both the ester group and the electrophile also contribute to the steric environment of the transition state. Larger ester groups or bulkier electrophiles can enhance the facial bias and improve diastereoselectivity.[4]

-

Solvent and Additives: The choice of solvent and the presence of additives like HMPA can influence the aggregation state of the lithium enolate and its reactivity, which in turn can affect the diastereomeric ratio of the product.[4]

Representative Protocol: Diastereoselective Alkylation

The following is a generalized protocol based on established procedures for the alkylation of N-protected proline esters.[4][5]

-

Enolate Formation:

-

To a solution of diisopropylamine (1.2 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature to generate LDA.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Add the electrophile (e.g., allyl bromide or methyl iodide, 1.5 eq) to the enolate solution at -78 °C.

-

Allow the reaction to proceed at -78 °C for several hours, or until TLC analysis indicates consumption of the starting material.

-

-

Quenching and Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Analysis and Purification:

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

-

Purify the product and separate the diastereomers by flash column chromatography.

-

The resulting α-alkylated proline derivatives are valuable precursors for the synthesis of conformationally constrained peptides, peptidomimetics, and complex natural products.

Conclusion

This compound is a synthetically accessible and highly versatile chiral building block. Its utility is rooted in the foundational principles of proline chemistry, offering a robust platform for introducing stereochemical complexity in a controlled manner. The straightforward synthesis and the predictable, albeit tunable, diastereoselectivity in its applications make it an indispensable tool for the modern synthetic chemist. This guide has provided the fundamental knowledge, from synthesis to application, to empower researchers to effectively leverage this important proline derivative in their scientific endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information.

- Alonso, F., et al. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 36(5), 845-857.

- Sato, T., et al. (2001). Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters. Journal of the Chemical Society, Perkin Transactions 1, (12), 1443-1448.

Sources

- 1. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-Benzyl 2-Methyl 4-Oxopyrrolidine-1,2-Dicarboxylate(16217-15-5) 1H NMR spectrum [chemicalbook.com]

- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Chiral Properties of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chiral properties of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in modern drug discovery and asymmetric synthesis. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, and the stereochemistry of its derivatives is often crucial for biological activity.[1] This document delves into the stereochemical intricacies of this compound, its stereoselective synthesis, detailed analytical methodologies for enantiomeric purity assessment, and its application in the synthesis of pharmacologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chiral attributes of this versatile molecule.

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery

Nitrogen-containing heterocyclic compounds are of immense importance in pharmaceutical sciences due to their wide range of biological and pharmacological activities.[1] Among these, the five-membered pyrrolidine ring system is a recurring structural motif in a vast number of natural products and synthetic drugs.[1] The stereochemistry of substituents on the pyrrolidine ring can profoundly influence a molecule's interaction with biological targets, making the development of efficient asymmetric syntheses for chiral pyrrolidines a cornerstone of modern medicinal chemistry.

This compound, often referred to as N-benzyloxycarbonyl-proline methyl ester (Cbz-Pro-OMe), is a proline derivative that serves as a valuable chiral precursor. Its rigid cyclic structure and well-defined stereocenters make it an ideal starting material for the synthesis of complex chiral molecules with high stereochemical fidelity. This guide will explore the fundamental chiral properties of its (S) and (R) enantiomers and provide practical insights into their synthesis and application.

Stereochemistry and Chiral Properties

The core of this compound's utility lies in its chirality. The pyrrolidine ring contains a stereogenic center at the C2 position, leading to two enantiomers: (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate and (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.

The absolute configuration of this stereocenter dictates the three-dimensional arrangement of the substituents, which in turn governs the diastereoselectivity of subsequent reactions where this molecule is used as a chiral template or building block. The bulky N-benzyloxycarbonyl (Cbz) group plays a crucial role in directing the approach of reagents, leading to highly stereocontrolled transformations.

Asymmetric Synthesis of this compound

The preparation of enantiomerically pure this compound typically starts from the corresponding enantiomer of proline (L-proline for the (S)-enantiomer and D-proline for the (R)-enantiomer). The synthesis involves two key steps: N-protection and esterification.

Synthesis Pathway Overview

The general synthetic route is a well-established and reliable method in peptide chemistry and organic synthesis. The causality behind this two-step process is to first protect the nucleophilic secondary amine of the proline ring to prevent side reactions and to introduce a sterically demanding group that can influence future stereoselective reactions. The subsequent esterification of the carboxylic acid provides a functional handle for further modifications.

Caption: General synthesis workflow.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate from L-Proline

This protocol describes the synthesis of the (S)-enantiomer, commonly known as N-Cbz-L-proline methyl ester.

Step 1: N-Benzyloxycarbonylation of L-Proline

-

Rationale: The Schotten-Baumann reaction is a robust method for N-acylation of amines. The use of a biphasic system with a mild base like sodium bicarbonate effectively neutralizes the HCl byproduct without promoting racemization.

-

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the N-Cbz-L-proline.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Esterification of N-Cbz-L-Proline

-

Rationale: Fischer-Speier esterification using an acid catalyst (like thionyl chloride which generates HCl in situ) in methanol is an efficient method for converting the carboxylic acid to its methyl ester.

-

Procedure:

-

Suspend N-Cbz-L-proline in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.

-

Protocol 2: Synthesis of (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate from D-Proline

The synthesis of the (R)-enantiomer follows the same procedure as Protocol 1, with the substitution of L-proline with D-proline as the starting material.

Spectroscopic and Crystallographic Analysis

The structural elucidation and confirmation of the stereochemistry of this compound are performed using a combination of spectroscopic techniques and X-ray crystallography.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons in the pyrrolidine ring are characteristic of the molecule's conformation.

Table 1: Representative ¹H and ¹³C NMR Data for (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.25-7.40 | m | 5H | C₆H₅ |

| Benzylic Protons | 5.10-5.25 | m | 2H | OCH₂Ph |

| C2-H | 4.35-4.50 | m | 1H | NCH(CO₂Me) |

| C5-H | 3.45-3.65 | m | 2H | NCH₂ |

| C3, C4-H | 1.80-2.20 | m | 4H | CH₂CH₂ |

| Methyl Protons | 3.70 | s | 3H | OCH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||

| C=O (ester) | 173.0 | CO₂Me | ||

| C=O (carbamate) | 154.5 | NCO₂Bn | ||

| Aromatic C | 136.5, 128.5, 128.0, 127.8 | C₆H₅ | ||

| Benzylic C | 67.0 | OCH₂Ph | ||

| C2 | 59.0 | NCH(CO₂Me) | ||

| C5 | 46.5 | NCH₂ | ||

| C3 | 29.0-31.0 | CH₂ | ||

| C4 | 23.0-25.0 | CH₂ | ||

| Methyl C | 52.0 | OCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₄H₁₇NO₄), the expected molecular weight is approximately 263.29 g/mol .[2][3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized product. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Protocol 3: Chiral HPLC Analysis

-

Rationale: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including proline derivatives.[4] The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like ethanol or isopropanol, is critical for achieving optimal resolution.[4]

-

Procedure:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).[4]

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) can be used as a starting point.[4] The ratio of hexane to ethanol is optimized to achieve baseline separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic benzyl group absorbs (e.g., 254 nm).

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

-

Caption: Chiral HPLC analysis workflow.

X-ray Crystallography

Applications in Drug Discovery and Development

This compound is a versatile chiral building block in the synthesis of a wide range of pharmaceutical agents. Its pre-defined stereocenter allows for the construction of complex molecular architectures with high stereochemical control.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation. While this compound is more commonly used as a chiral building block, the principles of using proline-derived structures as auxiliaries are well-established.

As a Chiral Building Block

This is the primary application of this compound. The Cbz protecting group can be selectively removed under hydrogenolysis conditions, and the methyl ester can be hydrolyzed or converted to other functional groups. This orthogonal reactivity allows for the stepwise elaboration of the molecule.

Example Application: Synthesis of Pyrrolidine-based Enzyme Inhibitors

Many enzyme inhibitors feature a pyrrolidine core that mimics the transition state of the enzymatic reaction. The (S) or (R) enantiomer of this compound can be used as the starting material to synthesize these inhibitors with the correct stereochemistry for optimal binding to the enzyme's active site. For instance, it can serve as a precursor in the synthesis of certain antiviral or anticancer agents where a substituted proline-like structure is a key pharmacophore.

Conclusion

This compound is a chiral molecule of significant importance in the pharmaceutical sciences. Its well-defined stereochemistry, coupled with its synthetic accessibility from natural and non-natural proline, makes it an invaluable tool for the construction of enantiomerically pure drug candidates. This guide has provided a comprehensive overview of its chiral properties, stereoselective synthesis, analytical characterization, and applications. A thorough understanding of these aspects is essential for any researcher aiming to leverage this powerful chiral building block in their synthetic endeavors.

References

- PrepChem.com. Synthesis of L-proline, methyl ester. [Link]

- PrepChem.com. Synthesis of N-benzyloxycarbonyl-L-alanyl-L-proline ethylamide. [Link]

- ResearchGate.

- Mahmood, T., et al. (2022). Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and. Journal of King Saud University - Science, 34(7), 102211.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162). [Link]

- PubChem.

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 25-34.

- PubChem. (R)

- Organic Syntheses. (s)-5-pyrrolidin-2-yl-1h-tetrazole. [Link]

- Royal Society of Chemistry.

- YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

- Phenomenex.

- Organic Syntheses. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. [Link]

- Tradeindia.

- Google Patents.

- Andrzej, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with d. Journal of Medicinal Chemistry, 65(17), 11512-11535.

- PubChem. 1-Cbz-2-methyl-L-proline. [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

- Siemion, I. Z., et al. (1993). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-95.

- ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. [Link]

- SpectraBase. N-METHYLPROLINE-METHYLESTER - Optional[13C NMR]. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules, 11(8), 1198.

- PubChem. 1-Methylpyrrolidine-2-carboxylic acid. [Link]

- Hualong.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H17NO4 | CID 3387867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Characterization of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate the structure and purity of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (C₁₄H₁₇NO₄), a proline derivative of significant interest in synthetic and medicinal chemistry.[1][2] The methodologies and interpretations presented herein are grounded in established principles and validated through practical application, offering a robust framework for the analysis of this and structurally related compounds.

Introduction: The Structural Significance of a Proline Derivative

This compound, with a molecular weight of 263.29 g/mol , is a chiral molecule featuring a pyrrolidine ring, a benzyl carbamate, and a methyl ester.[1][3] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for reproducible results.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

-

Aromatic Protons (δ 7.2-7.4 ppm): The five protons of the benzyl group typically appear as a multiplet in this region.

-

Benzylic Protons (δ ~5.1 ppm): The two protons of the -CH₂- group adjacent to the phenyl ring are diastereotopic due to the chiral center at C2 of the pyrrolidine ring. This results in two distinct signals, often appearing as a pair of doublets (an AB quartet) if their chemical shift difference is large enough, or a singlet if they are magnetically equivalent.

-

Pyrrolidine Ring Protons:

-

H2 (α-proton, δ ~4.4 ppm): The proton at the chiral center (C2) is coupled to the adjacent protons on C3, typically appearing as a doublet of doublets.

-

H5 Protons (δ ~3.5-3.7 ppm): The two protons on the carbon adjacent to the nitrogen of the carbamate show complex splitting patterns due to coupling with the H4 protons.

-

H3 and H4 Protons (δ ~1.8-2.2 ppm): These methylene protons of the pyrrolidine ring often present as complex overlapping multiplets.

-

-

Methyl Ester Protons (δ ~3.7 ppm): The three protons of the methyl group appear as a sharp singlet.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.15 | s or ABq | 2H | -CH ₂-Ph |

| ~4.40 | dd | 1H | NCH(CO₂Me) |

| ~3.70 | s | 3H | -OCH ₃ |

| ~3.60 | m | 2H | N-CH ₂- |

| ~2.10 | m | 2H | -CH ₂- |

| ~1.90 | m | 2H | -CH ₂- |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Carbonyl Carbons (δ ~173 ppm and ~155 ppm): Two distinct signals are expected for the ester and carbamate carbonyl carbons.

-

Aromatic Carbons (δ ~127-136 ppm): The carbons of the benzene ring will show several signals in this region. The quaternary carbon attached to the benzylic group will be at the downfield end.

-

Benzylic Carbon (δ ~67 ppm): The carbon of the -CH₂-Ph group.

-

Pyrrolidine Ring Carbons:

-

C2 (δ ~59 ppm): The chiral carbon attached to both nitrogen and the methyl ester group.

-

C5 (δ ~46 ppm): The carbon adjacent to the nitrogen of the carbamate.

-

C3 and C4 (δ ~23-30 ppm): The remaining two methylene carbons of the pyrrolidine ring.

-

-

Methyl Ester Carbon (δ ~52 ppm): The carbon of the -OCH₃ group.

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~155 | C =O (Carbamate) |

| ~136 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67 | -C H₂-Ph |

| ~59 | NC H(CO₂Me) |

| ~52 | -OC H₃ |

| ~46 | N-C H₂- |

| ~30 | -C H₂- |

| ~23 | -C H₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Sample Preparation

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr plates/pellet) is recorded first.

-

Sample Spectrum: The sample is then placed in the beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Diagram: FTIR Experimental Workflow

Caption: A streamlined workflow for FTIR analysis.

FTIR Spectral Interpretation

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the carbamate carbonyl appears at a lower wavenumber, around 1690-1710 cm⁻¹.

-

C-H Stretching:

-

Aromatic C-H stretching vibrations are observed as a group of weak to medium bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the pyrrolidine ring and the benzylic methylene group appear as strong bands just below 3000 cm⁻¹.

-

-

C-O Stretching: The C-O stretching of the ester and carbamate groups will result in strong absorptions in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Bending: These appear as medium to sharp absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1740 | Strong | Ester C=O Stretch |

| ~1700 | Strong | Carbamate C=O Stretch |

| ~1600, ~1495, ~1450 | Medium | Aromatic C=C Bending |

| ~1250-1000 | Strong | C-O Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a "soft" ionization technique that often leaves the molecular ion intact, while EI is a "hard" ionization technique that causes extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum Interpretation

For this compound (C₁₄H₁₇NO₄, exact mass: 263.1158), the mass spectrum will provide key information.

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): With ESI, a prominent peak at m/z 264.1231 (for [M+H]⁺) or 286.1050 (for [M+Na]⁺) is expected.[4] With EI, a molecular ion peak at m/z 263 may be observed.

-

Key Fragmentation Patterns (EI-MS):

-

Loss of the benzyl group: A very common fragmentation pathway is the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).[1]

-

Loss of the methoxy group: A peak corresponding to the loss of -OCH₃ (31 Da) from the molecular ion may be observed.

-

Loss of the methyl ester group: Fragmentation may involve the loss of the -CO₂CH₃ group (59 Da).

-

Other significant fragments observed in the EI spectrum include peaks at m/z 160 and 204.[1]

-

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 263 | [M]⁺ | Molecular ion (EI) |

| 264 | [M+H]⁺ | Protonated molecule (ESI) |

| 286 | [M+Na]⁺ | Sodium adduct (ESI)[4] |

| 204 | [M - CO₂CH₃]⁺ | Loss of methyl ester group |

| 160 | [M - C₇H₇O]⁺ | Complex rearrangement and fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak in EI)[1] |

Chiral Analysis

As this compound is a chiral compound, determining its enantiomeric purity is often necessary. This is typically achieved using chiral chromatography (e.g., HPLC or GC) with a chiral stationary phase. Alternatively, spectroscopic methods such as Circular Dichroism (CD) can be employed to confirm the absolute configuration, often in conjunction with theoretical calculations.[5][6]

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, FTIR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the compound's identity, purity, and key structural features. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers and professionals engaged in the synthesis and application of this important class of molecules.

References

- Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Princeton University.

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information.

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

- PubChemLite. (s)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (C14H17NO4). PubChemLite.

- African Rock Art. 108645-62-1 | this compound. African Rock Art.

- ResearchGate. FTIR spectrum for compound 1. ResearchGate.